molecular formula C12H26O2 B12542331 3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol CAS No. 142534-86-9

3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol

Cat. No.: B12542331
CAS No.: 142534-86-9
M. Wt: 202.33 g/mol
InChI Key: IJZDMKGNAZZNBB-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol is an organic compound with a complex structure characterized by the presence of an ethoxymethyl group attached to a highly branched pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Corresponding alcohols or alkanes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, such as changes in enzyme activity, receptor signaling, or gene expression. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentan-3-ol: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.

    3-(Methoxymethyl)-2,2,4,4-tetramethylpentan-3-ol: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group, leading to variations in reactivity and applications.

    3-(Chloromethyl)-2,2,4,4-tetramethylpentan-3-ol:

Uniqueness

3-(Ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.

Properties

CAS No.

142534-86-9

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

3-(ethoxymethyl)-2,2,4,4-tetramethylpentan-3-ol

InChI

InChI=1S/C12H26O2/c1-8-14-9-12(13,10(2,3)4)11(5,6)7/h13H,8-9H2,1-7H3

InChI Key

IJZDMKGNAZZNBB-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C(C)(C)C)(C(C)(C)C)O

Origin of Product

United States

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